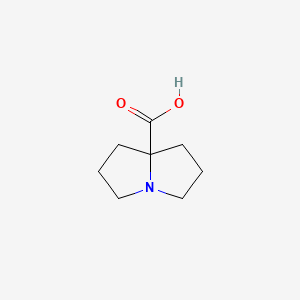

hexahydro-1H-pyrrolizine-7a-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHYWADURMRPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445617 | |

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412283-63-7 | |

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Routes

The synthesis of hexahydro-1H-pyrrolizine-7a-carboxylic acid typically involves multi-step processes starting from simpler lactones or pyrrolidine derivatives. The key steps include:

- Formation of the pyrrolizine ring system via cyclization reactions.

- Introduction of the carboxylic acid group at the 7a position.

- Reduction or functional group transformations to achieve the hexahydro (fully saturated) state.

Data Table: Summary of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Cyclization of γ-butyrolactone derivative | γ-Butyrolactone, KOCN, soda lime, heat | Inexpensive reagents, scalable | Requires careful thermal control |

| Catalytic hydrogenation | Metal catalyst (Pd/C, Pt/C), H2, alcohol solvents | High yield, operational safety | Requires catalyst recovery and reuse |

| Reduction of 7a-cyano intermediate | Hydrogen, metal catalyst, basic aqueous workup | Avoids expensive hydride reagents | Control of reaction pH and solvent choice |

| Oxidation/hydrolysis to carboxylic acid | Oxidizing agents or hydrolysis conditions | Direct introduction of acid group | Selectivity and over-oxidation risk |

Research Findings and Analysis

- The use of catalytic hydrogenation for ring saturation and functional group transformation is well-documented as an efficient and industrially viable method.

- Avoidance of lithium aluminum hydride in favor of catalytic hydrogenation reduces cost and improves safety, making the process more suitable for scale-up.

- Solvent choice (alcohols vs. ethers) and reaction atmosphere (ammonia presence) significantly influence reaction rates and yields.

- The basic workup step after hydrogenation facilitates extraction and purification of the target compound, enhancing overall process efficiency.

- The synthetic routes allow for the preparation of pharmaceutically relevant salts of this compound, expanding its utility in drug formulation.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolizine-7a-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Hexahydro-1H-pyrrolizine-7a-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. The compound undergoes several types of reactions, including oxidation, reduction, and substitution, which can yield derivatives with enhanced properties.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 30 µM. The mechanism involved apoptosis induction through caspase activation.

- Neurotoxicity : The compound has been associated with neurotoxic effects, particularly at higher concentrations (above 20 µM), where it increased oxidative stress markers and induced cell death in neuronal cell lines.

Pharmaceutical Development

Due to its bioactive properties, this compound is being investigated for potential therapeutic applications in treating cancer and neurodegenerative diseases. Its ability to modulate enzyme activity makes it a useful tool in biochemical research focused on metabolic pathways .

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibition of MCF-7 breast cancer cells with an IC50 of 30 µM; apoptosis via caspase activation. |

| Neurotoxic Effects | Induction of oxidative stress and cell death in neuronal cells at concentrations >20 µM. |

| Enzyme Interaction | Modulation of glycosidase enzyme activity affecting carbohydrate metabolism. |

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with its biological activities:

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Spectroscopic Data :

- NMR : Hexahydro derivatives show distinct ¹H-NMR signals for equatorial and axial protons in the bicyclic system (δ 1.5–3.0 ppm), whereas tetrahydro analogs exhibit splitting due to partial unsaturation .

Stability and Hazards

- Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .

- This compound : Stability data are unavailable, but fully saturated systems generally resist oxidation better than unsaturated analogs.

Research Findings and Gaps

- Catalytic Efficiency: Hydroaminomethylation with Rhodium catalysts yields hexahydro-pyrrolizine derivatives in high purity (>95% by elemental analysis) .

- Biological Studies: No comparative data on pharmacological activity are provided in the evidence.

Biological Activity

Hexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS No. 412283-63-7) is a nitrogen-containing heterocyclic compound belonging to the pyrrolizidine family. This compound is notable for its diverse biological activities, which include hepatotoxic, neurotoxic, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 155.19 g/mol

- CAS Number : 412283-63-7

This compound exhibits its biological effects through several mechanisms:

- Cell Signaling Modulation : The compound influences various cell signaling pathways, notably the MAPK signaling pathway, which is crucial for cell growth and differentiation.

- Enzyme Interaction : It interacts with glycosidase enzymes, inhibiting their activity and affecting carbohydrate metabolism.

- DNA Synthesis Interference : As a member of the pyrrolizidine alkaloids, it can interfere with liver metabolism and DNA synthesis, potentially leading to genotoxic effects .

Cytotoxicity

This compound has been shown to exhibit cytotoxic effects on various cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further exploration in anticancer therapies.

Neurotoxicity

The compound's neurotoxic potential has been documented in several studies. It affects neurotransmitter systems and can lead to neurodegenerative changes.

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro, with an IC50 value of 30 µM. The mechanism involved apoptosis induction through caspase activation .

- Neurotoxic Effects : Another study highlighted its neurotoxic effects on neuronal cell lines, where exposure led to increased oxidative stress markers and cell death at concentrations above 20 µM .

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with its biological activities:

- Hepatotoxicity : As part of the pyrrolizidine alkaloid family, it poses risks of liver damage when metabolized.

- Neurotoxicity : The compound's interaction with neuronal pathways raises concerns about its safety in therapeutic applications.

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting cancer and neurodegenerative diseases.

- Biochemical Research : It serves as a tool for studying enzyme interactions and metabolic pathways due to its ability to inhibit specific enzymes involved in carbohydrate metabolism .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hexahydro-1H-pyrrolizine-7a-carboxylic acid and verifying its purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of pyrrolizidine precursors under controlled temperature and pH. For example, multi-step syntheses using ester intermediates (e.g., ethyl esters) followed by hydrolysis can yield the carboxylic acid derivative . Purity verification requires HPLC with UV detection (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of hexahydro-1H-pyrrolizine derivatives?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for resolving stereochemical complexity, particularly for distinguishing axial/equatorial protons in the hexahydro-pyrrolizine ring system. X-ray crystallography may be employed for absolute configuration determination when crystalline derivatives are obtainable .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP classifications). Mandatory precautions include:

- Use of fume hoods and PPE (gloves, respirators) during synthesis .

- Immediate decontamination of spills with inert adsorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization may involve:

- Screening catalysts (e.g., palladium for cross-coupling steps) .

- Adjusting solvent polarity (e.g., DMF for intermediate stabilization) and reaction time.

- Monitoring intermediates via TLC or in-situ IR spectroscopy to identify bottlenecks .

Q. What methodologies are recommended for resolving contradictions in NMR data between synthesized batches and literature values?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

- Repeating NMR in deuterated solvents matching literature conditions (e.g., DMSO-d₆ vs. CDCl₃) .

- Purifying samples via preparative HPLC and comparing NOESY/ROESY data to confirm conformational differences .

Q. What strategies are effective for studying the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies can be conducted by:

- Incubating the compound in buffers (pH 1–12) at 40°C/75% RH for 4 weeks.

- Analyzing degradation products via LC-MS and identifying hydrolytic pathways (e.g., ester cleavage in acidic conditions) .

Q. How can enantiomeric purity of hexahydro-1H-pyrrolizine derivatives be accurately determined using chiral chromatography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.